3-[(Ethanesulfonyl)methyl]piperidine hydrochloride
Overview
Description
“3-[(Ethanesulfonyl)methyl]piperidine hydrochloride” is a chemical compound with the CAS number 1864063-81-9 . It has a molecular weight of 227.75 and a molecular formula of C8H18ClNO2S .
Molecular Structure Analysis
The molecular structure of “3-[(Ethanesulfonyl)methyl]piperidine hydrochloride” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Scientific Research Applications
1. Metabolic Activity Studies
- Metabolic Activity in Obese Rats : Studies have shown that compounds structurally related to 3-[(Ethanesulfonyl)methyl]piperidine hydrochloride can influence metabolic activity. For instance, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate, hydrochloride, has been observed to reduce food intake and weight gain in obese rats by increasing the concentration of free fatty acids (Massicot, Steiner, & Godfroid, 1985).
2. Feeding Behavior Studies
- Impact on Feeding Behavior : Similar compounds have been tested for their effects on feeding behavior. They have been found to affect the satiety center, reducing obesity in mice without amphetamine-like toxicity or psychotropic activity (Massicot, Thuillier, & Godfroid, 1984).
3. Neuropharmacology
- Use in Treating Psychiatric Disorders : Piperidine and its derivatives have been explored for their potential in treating psychiatric disorders due to their antagonistic effects on certain psychotomimetic properties. This research suggests a role for piperidine as a possible psychotherapeutic agent (Abood, Rinaldi, & Eagleton, 1961).
4. Chemical Synthesis and Analysis
- Synthesis of Piperidine Derivatives : There are studies focused on the synthesis of various piperidine derivatives for different applications. For instance, the synthesis of piperidine alkaloids via cross-metathesis using chiral N-TERT-butylsulfinylhomoallylamines (Gonzalez-Gomez, Foubelo, & Yus, 2008).
5. Environmental Studies
- CO2 Absorption Characteristics : Research has been conducted on the reaction between CO2 and piperidine, including functionalized derivatives, to understand the CO2 absorption characteristics of these compounds. This is significant for environmental applications (Robinson, McCluskey, & Attalla, 2011).
6. Pharmacological Effects
- Selective Serotonin Reuptake Inhibitor : Some piperidine derivatives, such as paroxetine hydrochloride, are documented as selective serotonin reuptake inhibitors and have various pharmacological effects. However, this research predominantly discusses its application in depression and anxiety disorders, which might fall under the excluded drug use and side effects category (Germann, Ma, Han, & Tikhomirova, 2013).
properties
IUPAC Name |
3-(ethylsulfonylmethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-2-12(10,11)7-8-4-3-5-9-6-8;/h8-9H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBTXIXIAYAXSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Ethanesulfonyl)methyl]piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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